

# Toxicological Profile of Diisooctyl Sebacate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Diisooctyl sebacate*

Cat. No.: *B1670628*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diisooctyl sebacate** (DIOS), with the CAS Registry Number 27214-90-0, is a diester of sebacic acid and isooctyl alcohol. It belongs to the broader class of sebacate esters, which are utilized in a variety of industrial and consumer applications, including as plasticizers, emollients in cosmetics, and as base oils for lubricants.<sup>[1]</sup> Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use.

This technical guide provides a comprehensive overview of the available toxicological data for **diisooctyl sebacate** and its structurally related analogues, namely dioctyl sebacate (DOS) and dibutyl sebacate (DBS). The information is presented to be of practical value to researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Executive Summary

**Diisooctyl sebacate** exhibits a low order of acute toxicity. The available data, though limited for DIOS itself and often reliant on read-across from related sebacate esters, suggests a favorable safety profile for acute exposure via oral, dermal, and inhalation routes. Information on repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity for DIOS is scarce in publicly accessible literature. The Cosmetic Ingredient Review (CIR) has concluded that **diisooctyl sebacate** is safe in the present practices of use

and concentration in cosmetics.[2] It is anticipated that DIOS undergoes hydrolysis to sebacic acid and isooctyl alcohol, which are then further metabolized.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a lack of specific toxicokinetic studies on **diisooctyl sebacate**. However, the metabolic fate of sebacate esters, in general, is presumed to involve enzymatic hydrolysis.

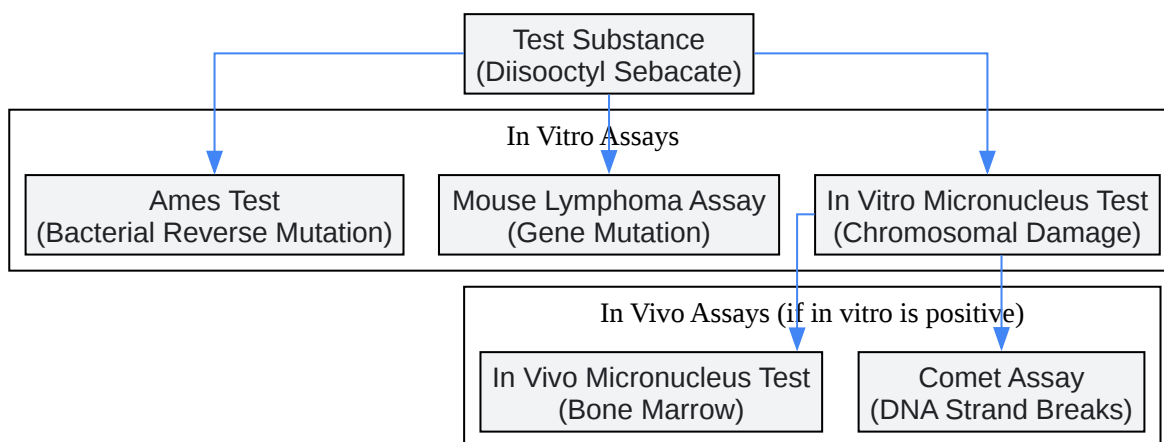
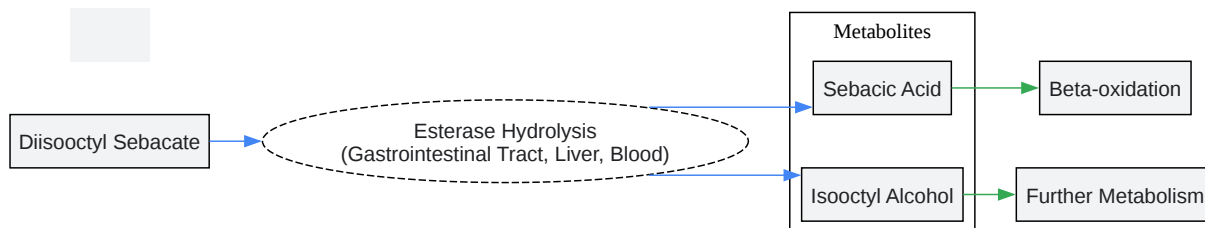
### Experimental Protocol: In Vivo Metabolism Study

A general in vivo metabolism study in a rodent model (e.g., Sprague-Dawley rats) would involve the administration of radiolabeled **diisooctyl sebacate** via the intended route of exposure (e.g., oral gavage). Blood, urine, and feces would be collected at predetermined time points. Analysis of these matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) would identify and quantify the parent compound and its metabolites. This allows for the determination of absorption, distribution, metabolism, and excretion profiles.

## Metabolism

Sebacate diesters are expected to be hydrolyzed by esterases in the gastrointestinal tract and other tissues to yield sebacic acid and the corresponding alcohol, in this case, isooctyl alcohol.[3]

- **Sebacic Acid:** Pharmacokinetic studies on disodium sebacate in rats have shown a plasma half-life of approximately 31.5 minutes, indicating rapid clearance.[4] It is primarily metabolized through beta-oxidation.[4]
- **Isooctyl Alcohol:** Data on the subchronic oral toxicity of a mixture of C7-9 branched-chain alcohols, which would include isooctyl alcohol, in rats established a No-Observed-Effect Level (NOEL) of 125 mg/kg/day.[5]



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